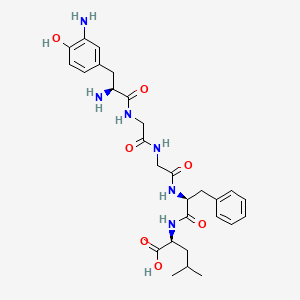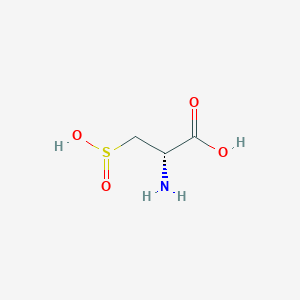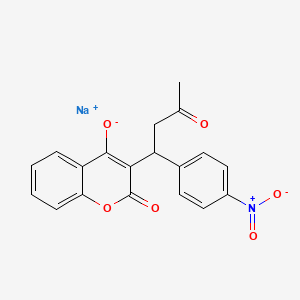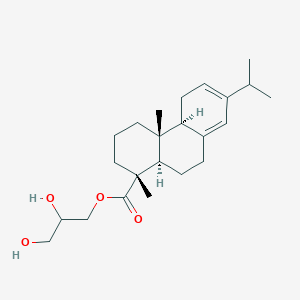
Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- is a complex organic compound with a unique structure that includes a trifluoromethyl group and a cyclooct[b]indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclooct[b]indole core, followed by the introduction of the trifluoromethyl group and the methanesulfonamide moiety. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and methanesulfonamide moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and methanesulfonamide moiety play crucial roles in its activity, influencing its binding affinity and selectivity towards target proteins or enzymes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct[b]indol-4-yl)-
- Pentanamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct[b]indol-4-yl)-
Uniqueness
Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that lack this functional group.
Propriétés
| 114991-56-9 | |
Formule moléculaire |
C15H17F3N2O2S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C15H17F3N2O2S/c16-15(17,18)23(21,22)20-13-9-5-7-11-10-6-3-1-2-4-8-12(10)19-14(11)13/h5,7,9,19-20H,1-4,6,8H2 |
Clé InChI |
GIVVDBZFAUUHFA-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2=C(CC1)C3=C(N2)C(=CC=C3)NS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








